Conformational Preference: Planar C5 vs. 3₁₀-Helix
In homooligopeptides, α-ethylated α,α-disubstituted amino acids (e.g., (S)-butylethylglycine, the hexanoic acid analog of the target compound) adopt a fully planar C5-conformation as the dominant secondary structure, as determined by X‑ray crystallography of a tetrapeptide and corroborated by IR and ¹H‑NMR of a hexapeptide in CDCl₃ solution [1]. In direct contrast, α‑methylated α,α‑disubstituted amino acids (e.g., α‑methylalanine) favor a 3₁₀‑helical structure under comparable conditions [1][2]. This represents a qualitative and functionally significant divergence in foldamer architecture controlled solely by the α‑alkyl substituent.
| Evidence Dimension | Dominant peptide secondary structure in solid state and solution |
|---|---|
| Target Compound Data | Planar C5-conformation (fully planar for tetrapeptide; dominant conformation for hexapeptide in CDCl₃) (inferred from chiral α-ethylated α,α-disubstituted amino acid class member (S)-butylethylglycine) [1] |
| Comparator Or Baseline | α-Methylated α,α-disubstituted amino acids: 3₁₀-helical structure [1][2] |
| Quantified Difference | Qualitative switch from 3₁₀-helix to planar C5 fold; ϕ/ψ torsion angles constrained to C5 region of Ramachandran map |
| Conditions | X-ray crystallography (solid state); IR and ¹H‑NMR in CDCl₃ (solution); homooligopeptides up to hexapeptide [1] |
Why This Matters
The distinct planar C5-conformation dictates peptide global topology, intermolecular packing, and proteolytic susceptibility — parameters that cannot be achieved with α‑methylated analogs.
- [1] Imawaka N, et al. The first fully planar C5-conformation of homooligopeptides prepared from a chiral α-ethylated α,α-disubstituted amino acid: (S)-butylethylglycine (= (2S)-2-amino-2-ethylhexanoic acid). Helvetica Chimica Acta. 2000;83(10):2823-2835. View Source
- [2] Tanaka M, et al. An extended planar C5 conformation and a 3₁₀-helical structure of peptide foldamer composed of diverse α-ethylated α,α-disubstituted α-amino acids. Chem Biodivers. 2004;1(3):504-518. View Source
